GAP-134 Hydrochloride (Danegaptide): Mechanism of Action and Therapeutic Profiling
GAP-134 Hydrochloride (Danegaptide): Mechanism of Action and Therapeutic Profiling
An In-Depth Technical Whitepaper for Drug Development Professionals
Executive Summary
GAP-134 Hydrochloride, universally recognized in clinical literature as Danegaptide (or ZP1609), is a second-generation, highly selective, orally bioavailable dipeptide gap junction modifier[1][2]. Originally developed to address the limitations of traditional antiarrhythmic agents, GAP-134 represents a paradigm shift in cardiovascular pharmacology. Rather than blocking ion channels—a mechanism fraught with proarrhythmic risks—GAP-134 targets the architectural integrity of intercellular communication. By selectively binding to Connexin 43 (Cx43), it maintains gap junction conductance during metabolic stress, thereby preventing the electrical uncoupling that serves as the primary substrate for re-entrant arrhythmias like atrial fibrillation (AF) and ventricular tachycardia (VT)[3][4].
This whitepaper synthesizes the mechanistic pathways, electrophysiological profile, and pre-clinical validation protocols of GAP-134 to provide a comprehensive guide for researchers investigating connexin-targeted therapeutics.
Core Mechanism of Action: Modulating Connexin 43
The Pathophysiology of Gap Junction Uncoupling
In healthy myocardium, gap junctions—composed of docked hexameric hemichannels (connexons) primarily formed by the Cx43 protein—provide low-resistance pathways for the rapid, synchronous spread of action potentials[3][5].
During acute metabolic stress (e.g., ischemia, acidosis, or reperfusion injury), a cascade of intracellular events occurs:
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Intracellular ATP depletion and calcium overload.
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Rapid dephosphorylation of the Cx43 C-terminal domain.
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Conformational changes leading to the closure of gap junction channels and the pathological opening of unopposed hemichannels[5][6].
This uncoupling slows conduction velocity (CV) and increases electrical heterogeneity. In the context of atrial or ventricular electrophysiology, a shortened wavelength (Wavelength = Conduction Velocity × Effective Refractory Period) allows multiple re-entrant wavelets to fit within the tissue mass, precipitating fibrillation[3][4].
The GAP-134 Intervention
GAP-134 acts as a selective Cx43 modifier. Its dual mechanism of action is defined by:
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Gap Junction Stabilization: It prevents the stress-induced closure of gap junctions, maintaining intercellular coupling and preserving conduction velocity without altering the effective refractory period (ERP)[3][4].
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Hemichannel Blockade: It inhibits the pathological opening of Cx43 hemichannels, preventing the lethal efflux of intracellular ATP and the influx of calcium, which are primary drivers of cell death during ischemia/reperfusion (I/R)[2][6].
Diagram 1: GAP-134 dual mechanism preventing arrhythmia and cellular injury via Cx43 modulation.
Electrophysiological & Pharmacological Profile
The clinical appeal of GAP-134 lies in its hemodynamic neutrality. Traditional Class III antiarrhythmics (e.g., Amiodarone, Sotalol) prolong the action potential duration (APD) and ERP by blocking potassium channels. This creates a "reverse use-dependence" where the drug is least effective at high heart rates (when needed most) and can trigger Torsades de Pointes at low heart rates[3][4].
GAP-134 circumvents this by strictly enhancing conduction velocity (CV) without interacting with Na+, K+, or Ca2+ ion channels. At biologically active plasma concentrations, it has zero effect on heart rate, arterial blood pressure, or QT intervals[7][8].
Quantitative Pharmacological Summary
| Parameter | Value / Observation | Reference |
| Primary Target | Connexin 43 (Cx43) Gap Junctions & Hemichannels | [2][5] |
| Active Plasma Concentration | ~250 nM (Achieves maximal biological efficacy) | [7][8] |
| Effect on Conduction Time (CT) | Significantly accelerated (e.g., 66.2 ms to 62.0 ms at 300ms CL) | [7] |
| Effect on ERP / APD | No significant change (Hemodynamically neutral) | [4][7] |
| Infarct Size Reduction (Canine) | Reduced from 19.0% (Control) to 7.1% (High Dose) | [9] |
| Oral Bioavailability | High (Formulated as a stable dipeptide hydrochloride) | [10][11] |
Experimental Validation: Step-by-Step Protocols
To rigorously evaluate the efficacy of a gap junction modifier, researchers must utilize models that induce profound metabolic stress. The Canine Ischemia/Reperfusion (I/R) Injury Model is the gold standard for assessing both the antiarrhythmic and cardioprotective (infarct-sparing) properties of GAP-134[9].
Protocol: In Vivo Assessment of GAP-134 in Canine I/R Model
Causality Note: The timing of drug administration in this protocol is critical. GAP-134 is administered exactly 10 minutes prior to reperfusion. This specifically targets the "reperfusion injury window"—the moment oxygen is reintroduced, triggering a massive burst of reactive oxygen species (ROS), calcium paradox, and subsequent pathological hemichannel opening[6][9].
Step 1: Surgical Preparation & Baseline Acquisition
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Anesthetize purpose-bred beagle dogs using barbiturate anesthesia and mechanically ventilate.
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Perform a left thoracotomy to expose the heart. Isolate the Left Anterior Descending (LAD) coronary artery.
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Place epicardial electrodes to continuously monitor ECG parameters (HR, PR, QRS, QT intervals) to validate the drug's hemodynamic neutrality.
Step 2: Induction of Ischemia
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Ligate the LAD coronary artery using a snare occluder.
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Maintain total occlusion for exactly 60 minutes to induce reproducible myocardial metabolic stress and gap junction uncoupling.
Step 3: GAP-134 Administration (Targeted Dosing)
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Ten minutes prior to the release of the occlusion (Minute 50 of ischemia), initiate GAP-134 administration.
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Dosing Strategy: Administer a loading bolus followed by a continuous intravenous (IV) infusion to rapidly achieve and maintain steady-state plasma concentrations (~250 nM).
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Example High-Dose Cohort: 75 µg/kg bolus + 57 µg/kg/hr IV infusion[9].
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Control Cohort: Isocaloric saline vehicle.
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Step 4: Reperfusion & Arrhythmia Quantification
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Release the LAD snare to initiate reperfusion. Maintain reperfusion for 4 hours.
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Continuously record ventricular ectopy. Quantify Premature Ventricular Contractions (PVCs) and episodes of Ventricular Tachycardia (VT). Self-validation: A successful run will show a statistically significant reduction in VT events (e.g., 23.0 events in control vs. 1.7 events in treated)[9].
Step 5: Infarct Size Quantification
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Euthanize the animal and excise the heart.
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Perfuse the coronaries with Evans Blue dye to delineate the area at risk (AAR).
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Slice the left ventricle and incubate in 1% triphenyltetrazolium chloride (TTC) at 37°C. TTC stains viable tissue brick red, leaving infarcted tissue pale.
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Calculate Infarct Size as a percentage of the AAR.
Diagram 2: Experimental workflow for assessing GAP-134 in the Canine I/R model.
Clinical Translation and Limitations
Despite highly successful preclinical outcomes—where GAP-134 reduced AF burden in sterile pericarditis models[7] and significantly reduced infarct size in canine I/R models[9]—its clinical translation faced hurdles.
Danegaptide was advanced to Phase 2 clinical trials for patients suffering from ST-segment elevation myocardial infarction (STEMI)[1]. However, the trials revealed that administration of Danegaptide to STEMI patients did not significantly improve myocardial salvage compared to placebo, leading to the discontinuation of its development for this specific indication[1].
Scientific Post-Mortem: The divergence between preclinical and clinical efficacy highlights the complexity of human ischemic disease. Animal models utilize healthy hearts subjected to sudden, acute ischemia. Human STEMI patients often have chronic ischemic preconditioning, extensive collateral vessel formation, complex comorbidities (e.g., diabetes, hypertension), and variable times to percutaneous coronary intervention (PCI). Furthermore, chronic atrial structural remodeling (fibrosis) in humans may create physical barriers to conduction that a functional gap junction modifier cannot overcome[3].
Conclusion
GAP-134 Hydrochloride remains a masterclass in targeted rational drug design. By proving that arrhythmias and reperfusion injury can be mitigated by modulating cellular architecture (Cx43) rather than blocking ion channels, GAP-134 provided invaluable insights into cardiac electrophysiology. While its clinical journey in STEMI was halted, the compound remains a vital pharmacological tool for researchers investigating gap junction biology, hemichannel pathology, and novel treatments for connexin-mediated diseases.
References
- ncats.io - DANEGAPTIDE - Inxight Drugs.
- BenchChem - Danegaptide (GAP-134)|Gap Junction Modulator.
- ACS Publications - Discovery of (2S,4R)-1-(2-Aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic Acid Hydrochloride (GAP-134)13, an Orally Active Small Molecule Gap-Junction Modifier for the Treatment of Atrial Fibrillation.
- PubMed / NIH - The gap junction modifier, GAP-134[(2S,4R)-1-(2-aminoacetyl)-4-benzamido-pyrrolidine-2-carboxylic acid], improves conduction and reduces atrial fibrillation/flutter in the canine sterile pericarditis model.
- MedChemExpress - Danegaptide (GAP-134) | Gap Junction Protein Modulator.
- MedChemExpress - Danegaptide Hydrochloride (GAP-134 Hydrochloride) | Gap Junction Modifier.
- American Heart Association Journals - Effects of Chronic Gap Junction Conduction–Enhancing Antiarrhythmic Peptide GAP-134 Administration on Experimental Atrial Fibrillation in Dogs.
- PubMed / NIH - GAP-134 ([2S,4R]-1-[2-aminoacetyl]4-benzamidopyrrolidine-2-carboxylic acid) prevents spontaneous ventricular arrhythmias and reduces infarct size during myocardial ischemia/reperfusion injury in open-chest dogs.
- MedChemExpress - Gap Junction Protein | Modulators Inhibitors Blockers.
- Biology Open - The action of mimetic peptides on connexins protects fibroblasts from the negative effects of ischemia reperfusion.
- PMC - NIH - Mechanisms of termination and prevention of atrial fibrillation by drug therapy.
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